Cas no 49835-91-8 (ethyl 4-methylpyrrolidine-3-carboxylate)
ethyl 4-methylpyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate
- (3S,4S)-ETHYL 4-METHYLPYRROLIDINE-3-CARBOXYLATE
- Ethyl 4-methylpyrrolidine-3-carboxylate
- 1217847-55-6
- AKOS013031570
- DB-062430
- 49835-91-8
- EN300-152528
- DB-071056
- ethyl 4-methylpyrrolidine-3-carboxylate
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- Inchi: 1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3
- InChI Key: TVTNJIINRHALKA-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CNCC1C)=O
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 0.6
Experimental Properties
- Density: 0.99
- Boiling Point: 203.68°C at 760 mmHg
- Flash Point: 76.983°C
- Refractive Index: 1.443
- PSA: 38.33000
- LogP: 0.73380
ethyl 4-methylpyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-152528-0.05g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 0.05g |
$900.0 | 2023-06-05 | ||
| Enamine | EN300-152528-0.1g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 0.1g |
$943.0 | 2023-06-05 | ||
| Enamine | EN300-152528-0.25g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 0.25g |
$985.0 | 2023-06-05 | ||
| Enamine | EN300-152528-0.5g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 0.5g |
$1027.0 | 2023-06-05 | ||
| Enamine | EN300-152528-1.0g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 1g |
$1070.0 | 2023-06-05 | ||
| Enamine | EN300-152528-2.5g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 2.5g |
$2100.0 | 2023-06-05 | ||
| Enamine | EN300-152528-5.0g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 5g |
$3105.0 | 2023-06-05 | ||
| Enamine | EN300-152528-10.0g |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 10g |
$4606.0 | 2023-06-05 | ||
| Enamine | EN300-152528-50mg |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 50mg |
$528.0 | 2023-09-26 | ||
| Enamine | EN300-152528-100mg |
ethyl 4-methylpyrrolidine-3-carboxylate |
49835-91-8 | 100mg |
$553.0 | 2023-09-26 |
ethyl 4-methylpyrrolidine-3-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on ethyl 4-methylpyrrolidine-3-carboxylate
Recent Advances in the Application of Ethyl 4-Methylpyrrolidine-3-Carboxylate (CAS: 49835-91-8) in Chemical Biology and Pharmaceutical Research
Ethyl 4-methylpyrrolidine-3-carboxylate (CAS: 49835-91-8) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its pyrrolidine core and ester functionality, serves as a key building block for the synthesis of various bioactive molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibitors. The compound's unique structural features make it an attractive scaffold for medicinal chemistry optimization.
One of the most notable advancements in the use of ethyl 4-methylpyrrolidine-3-carboxylate is its role in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. Researchers have demonstrated that derivatives of this compound exhibit potent activity at GABAA receptors, which are critical targets for anxiolytic and sedative drugs. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of ethyl 4-methylpyrrolidine-3-carboxylate derivatives with enhanced binding affinity and selectivity for specific GABAA receptor subtypes. These findings open new avenues for the design of next-generation neuroactive compounds with improved therapeutic profiles.
In addition to its applications in CNS drug discovery, ethyl 4-methylpyrrolidine-3-carboxylate has shown promise in the field of antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's potential as a precursor for novel antibacterial agents. The study revealed that certain structural modifications of the pyrrolidine ring could significantly enhance the compound's activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These results underscore the importance of ethyl 4-methylpyrrolidine-3-carboxylate as a versatile scaffold for addressing the global challenge of antibiotic resistance.
The synthetic versatility of ethyl 4-methylpyrrolidine-3-carboxylate has also been exploited in the development of enzyme inhibitors. Recent work published in ACS Chemical Biology demonstrated the compound's utility in creating selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in various cancers and neurodegenerative diseases. By incorporating the ethyl 4-methylpyrrolidine-3-carboxylate moiety into larger pharmacophores, researchers were able to achieve improved target specificity and pharmacokinetic properties. This approach represents a significant advancement in the design of epigenetic modulators with potential clinical applications.
From a synthetic chemistry perspective, recent methodological innovations have improved the efficiency of ethyl 4-methylpyrrolidine-3-carboxylate production and derivatization. A 2024 study in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that yields the compound with high enantiomeric purity, addressing previous challenges in stereocontrol. This advancement is particularly relevant for pharmaceutical applications where chirality often determines biological activity. Additionally, green chemistry approaches have been developed to reduce the environmental impact of large-scale production, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
Looking forward, ethyl 4-methylpyrrolidine-3-carboxylate continues to attract research interest as a multifunctional building block in drug discovery. Its applications extend beyond traditional small-molecule pharmaceuticals to include peptide mimetics and PROTACs (proteolysis targeting chimeras). The compound's adaptability to various chemical modifications while maintaining favorable physicochemical properties makes it particularly valuable in the era of precision medicine and targeted therapies. Future research directions may focus on exploring its potential in RNA-targeting drugs and covalent inhibitors, areas that are gaining prominence in contemporary drug development.
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